molecular formula C7H3ClF2O2 B175681 4-Chloro-2,6-difluorobenzoic acid CAS No. 196194-58-8

4-Chloro-2,6-difluorobenzoic acid

Cat. No. B175681
M. Wt: 192.55 g/mol
InChI Key: ZCJKTGPZLLGECQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O2 . It has a molecular weight of 192.55 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-difluorobenzoic acid consists of a benzene ring substituted with chlorine and fluorine atoms, and a carboxylic acid group . The InChI code for this compound is 1S/C7H3ClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) .


Physical And Chemical Properties Analysis

4-Chloro-2,6-difluorobenzoic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 255.0±35.0 °C at 760 mmHg . The compound has a molar refractivity of 38.1±0.3 cm3 . It has a polar surface area of 37 Å2 and a polarizability of 15.1±0.5 10-24 cm3 . The compound has a molar volume of 122.3±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Methods: A synthesis method of 4-chloro-2,5-difluorobenzoic acid has been developed from 2,5-difluoroaniline through Sandmeyer reaction, bromination, and Grignard reaction, achieving a purity of 99.16% (Zhao, 2011).
  • Chemical Analysis: Liquid chromatography is used to determine 2-chloro-4,5-difluorobenzoic acid and related impurities, with unique isomeric impurities identified in commercially produced samples (Elrod et al., 1993).

Biological and Environmental Applications

  • Soil Microorganism Metabolism: Diflubenzuron, a urea-based insecticide, degrades rapidly by soil microorganisms, producing 2,6-difluorobenzoic acid among other metabolites (Seuferer et al., 1979).
  • Water Movement Studies: 2,6-Difluorobenzoic acid is identified as a conservative tracer for studying water movement in porous media, especially in neutral pH, high organic soils (Jaynes, 1994).

Chemical Properties and Reactions

  • Ionization Studies: The ionization constants and limiting conductances of 2,6-difluorobenzoic acid in aqueous solution were analyzed, demonstrating more acidic properties than the parent benzoic acid (Strong et al., 1982).
  • Oxidation Reactions: 2,6-Difluoroaniline undergoes oxidation by peroxybenzoic acid, forming nitroso-compounds and related derivatives (Nunno et al., 1970).

Pharmaceutical and Drug Development

  • Antiviral Agent: 2-Chloro-4-nitrobenzoic acid, a related compound, is used in the treatment of HIV infection and in boosting immune responses in immune deficiency diseases (Oruganti et al., 2017).

Material Science and Catalysis

  • Catalyst Precursors: Zinc complexes derived from 2,6-difluorobenzoic acid have been synthesized and characterized as effective catalysts for coupling carbon dioxide and epoxides in the synthesis of polycarbonates (Darensbourg et al., 2002).

Safety And Hazards

4-Chloro-2,6-difluorobenzoic acid is associated with several hazard statements including H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338, suggesting measures to prevent or respond to exposure .

properties

IUPAC Name

4-chloro-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJKTGPZLLGECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590643
Record name 4-Chloro-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-difluorobenzoic acid

CAS RN

196194-58-8
Record name 4-Chloro-2,6-difluorobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 196194-58-8
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Synthesis routes and methods

Procedure details

A solution of sodium nitrite (220 mg, 3.18 mmol) in concentrated sulphuric acid (2 ml) was added over 15 minutes to a suspension of 4-amino-2,6-difluorobenzoic acid (550 mg, 3.18 mmol) in acetic acid (6 ml) at 15° C. The mixture was stirred at 15° C. for 1 hour then heated to 90° C. and poured into a solution of copper(I)chloride (800 mg) in concentrated hydrochloric acid (11 ml) at 95° C. The mixture was heated at 95° C. for 45 minutes and then allowed to cool. The mixture was diluted with water, extracted with ethyl acetate, the organic extracts dried (MgSO4) and the solvent removed by evaporation to give 4-chloro-2,6-difluorobenzoic acid (600 mg, 98%)
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
800 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Mongin, C Curty, E Marzi… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
2-, 3-and 4-substituted fluorobenzenes and 5-substituted 1, 3-difluorobenzenes were metalated with sec-butyllithium (LIS) and with lithium 2, 2, 6, 6-tetramethylpiperidide (LiTMP) under …
Number of citations: 17 pdfs.semanticscholar.org
YH Chi, TK Yeh, YY Ke, WH Lin, CH Tsai… - Journal of Medicinal …, 2021 - ACS Publications
The A-type Aurora kinase is upregulated in many human cancers, and it stabilizes MYC-family oncoproteins, which have long been considered an undruggable target. Here, we …
Number of citations: 3 pubs.acs.org

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